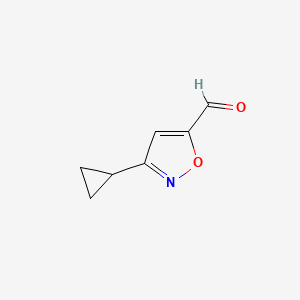

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde

Description

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde (CAS: 121604-59-9) is a heterocyclic aldehyde featuring a 1,2-oxazole ring substituted with a cyclopropyl group at the 3-position and an aldehyde functional group at the 5-position. Its molecular formula is C₇H₇NO₂, with a molecular weight of 153.14 g/mol. The compound is characterized by its oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The cyclopropyl substituent enhances structural rigidity, while the aldehyde group provides a reactive site for further chemical modifications, such as nucleophilic additions or condensations .

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYFMMYDQAHUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121604-59-9 | |

| Record name | 3-cyclopropyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with suitable olefins. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid.

Reduction: 3-Cyclopropyl-1,2-oxazole-5-methanol.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is a heterocyclic compound that has applications in scientific research, including use as a building block for synthesizing complex heterocyclic compounds. It is also investigated for its potential biological activities, such as antimicrobial and anticancer properties, and explored for potential use in drug development because of its unique structural features. The compound is also utilized in synthesizing specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the production of 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid.

- Reduction The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride and lithium aluminum hydride, resulting in 3-Cyclopropyl-1,2-oxazole-5-methanol.

- Substitution The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring, using various electrophiles and nucleophiles under acidic or basic conditions to facilitate the reactions. This leads to various substituted oxazole derivatives depending on the reagents used.

This compound's mechanism of action involves interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with various biological targets, contributing to its overall biological effects. Studies have shown that the compound has bactericidal effects against Mycobacterium tuberculosis and induces apoptosis in MCF-7 breast cancer cells and inhibits proliferation in MEL-8 melanoma cells.

Anticancer Activity Case Study

In a study examining the effects of this compound on human cancer cell lines, the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value in the micromolar range. Flow cytometry assays indicated that treatment led to increased markers of apoptosis, confirming its potential as a therapeutic agent.

Safety and Hazards

This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include :

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wash skin thoroughly after handling.

- Use only outdoors or in a well-ventilated area.

- Wear protective gloves/protective clothing/eye protection/face protection.

- IF ON SKIN: Wash with plenty of water.

- IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Call a poison center/doctor if you feel unwell.

- Get medical advice/attention if skin irritation occurs.

- If eye irritation persists: Get medical advice/attention.

- Take off contaminated clothing and wash it before reuse.

- Store in a well-ventilated place. Keep container tightly closed.

- Store locked up.

- Dispose of contents/container in accordance with local/regional/national/international regulations.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with various biological targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

3-Cyclopropyl-1,2-oxazole-4-carbaldehyde (CAS: 1536944-73-6)

- Molecular Formula: C₇H₇NO₂

- Key Differences : The aldehyde group is positioned at the 4-position of the oxazole ring instead of the 5-position.

- Impact : Positional isomerism affects electronic distribution and reactivity. The 5-carbaldehyde isomer (target compound) may exhibit stronger electrophilicity due to the proximity of the aldehyde to the nitrogen atom in the oxazole ring .

| Property | 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde | 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde |

|---|---|---|

| CAS Number | 121604-59-9 | 1536944-73-6 |

| Aldehyde Position | 5-position | 4-position |

| Molecular Weight (g/mol) | 153.14 | 153.14 |

| Purity (Commercial) | 95% | 95% |

Heterocycle Variants: Oxazole vs. Oxadiazole Derivatives

3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS: 1500383-65-2)

- Molecular Formula : C₇H₈N₂O₂

- Key Differences : Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole ring and substitutes the cyclopropyl group with a cyclopropylmethyl moiety.

- The cyclopropylmethyl group introduces greater steric bulk, which may influence binding affinity in biological systems .

3-Cyclopropyl-1,2,4-oxadiazole-5-methanol (CAS: 1123169-46-9)

- Molecular Formula : C₆H₇N₂O₂

- Key Differences: Substitutes the aldehyde with a methanol group (-CH₂OH) and retains the 1,2,4-oxadiazole core.

- Impact: The methanol group enhances solubility in polar solvents but reduces electrophilicity compared to the aldehyde.

| Property | This compound | 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde | 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol |

|---|---|---|---|

| Heterocycle Type | 1,2-Oxazole | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole |

| Functional Group | Aldehyde (-CHO) | Aldehyde (-CHO) | Methanol (-CH₂OH) |

| Molecular Weight (g/mol) | 153.14 | 152.15 | 153.14 |

| Key Applications | Synthetic intermediate | Not specified | Potential pharmacological activity |

Functional Group Variants

5-Cyclopropyl-1-Methyl-1H-1,2,4-Triazole-3-Carbaldehyde (CAS: 877133-27-2)

- Molecular Formula : C₇H₉N₃O

- Key Differences : Replaces the oxazole ring with a 1,2,4-triazole ring and introduces a methyl group at the 1-position.

- The methyl group may enhance metabolic stability in drug design contexts .

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1184246-60-3)

- Molecular Formula : C₉H₁₂N₂O₃

- Key Differences : Substitutes the aldehyde with an ethyl ester (-COOEt) and introduces a methylcyclopropyl group.

- Impact : The ester group reduces reactivity compared to aldehydes but improves lipophilicity, making the compound more suitable for membrane penetration in biological systems .

| Property | This compound | 5-Cyclopropyl-1-Methyl-1H-1,2,4-Triazole-3-Carbaldehyde | Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |

|---|---|---|---|

| Heterocycle Type | 1,2-Oxazole | 1,2,4-Triazole | 1,2,4-Oxadiazole |

| Functional Group | Aldehyde (-CHO) | Aldehyde (-CHO) | Ester (-COOEt) |

| Molecular Weight (g/mol) | 153.14 | 151.17 | 196.21 |

| Key Features | High electrophilicity | Enhanced metabolic stability | Increased lipophilicity |

Biological Activity

3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring with an aldehyde functional group. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity, while the oxazole ring may interact with various biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains. For instance, the compound has shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating potent bactericidal activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation . A comparative analysis of similar compounds revealed that this compound has superior cytotoxic effects against certain cancer cells compared to established chemotherapeutic agents like doxorubicin.

The biological activities of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the inhibition of enzymes and other proteins involved in critical cellular processes. The oxazole ring's electron-withdrawing nature enhances the electrophilicity of the aldehyde group, facilitating these interactions .

Table 1: Summary of Biological Activities

| Activity | Target/Organism | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Bactericidal | |

| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | |

| Anticancer | MEL-8 (melanoma) | Inhibits proliferation |

Case Study: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, the compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value in the micromolar range. Flow cytometry assays indicated that treatment led to increased markers of apoptosis, confirming its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.